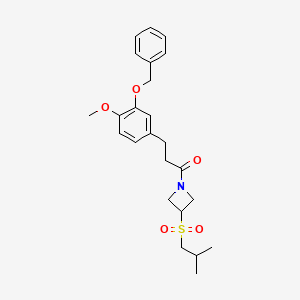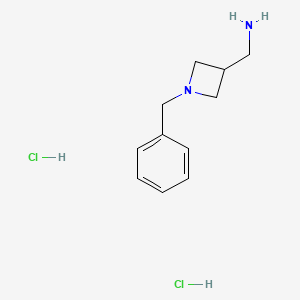![molecular formula C15H12N2O3S B2818970 Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 546099-80-3](/img/structure/B2818970.png)
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H12N2O3S . The compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
“this compound” and similar compounds are known to participate in a variety of chemical reactions. For instance, they can undergo cyclocondensation reactions with various aldehydes to form different carboxamides .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 300.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.Applications De Recherche Scientifique
Fluorescence Properties
A study on related compounds, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has shown novel fluorescence properties. This suggests potential applications in materials science, where such compounds could be utilized for their luminescent characteristics (Guo Pusheng, 2009).
Gewald Reaction Products
The Gewald reaction, a process often used in the synthesis of thiophene derivatives, has been applied to create various compounds, including some similar to Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate. These products have diverse chemical structures, indicating a broad range of potential applications in chemical synthesis and drug development (M. Gütschow et al., 1996).
One-Pot Synthesis
A one-pot Gewald synthesis method has been used to create 2-Aminothiophene-3-carboxylates with various aryl groups, including structures similar to the one . This indicates its utility in efficient and versatile chemical synthesis (V. Tormyshev et al., 2006).
Phase Transfer Catalysis
Phase transfer catalysis has been employed to synthesize related 3-Aminothiophene-2-carboxylates, suggesting its applicability in creating pharmaceutical intermediates and other complex organic compounds (R. D. Shah, 2011).
Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman reaction has been utilized to synthesize related compounds, indicating the potential of this chemical process in creating a variety of structurally diverse molecules (H. Lim et al., 2007).
Synthesis of Triazine Derivatives
The compound has been involved in the synthesis of triazine derivatives, showcasing its role in creating compounds with potential pharmaceutical applications (A. Krinochkin et al., 2021).
Antimicrobial Applications
There's evidence of antimicrobial activities in synthesized thiophene derivatives, implying possible applications in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011).
Dimer Formation
Research indicates that related compounds can form dimers, which could have implications in developing new materials or chemical intermediates (H. Junek et al., 1988).
Dyeing Polyester Fibres
Compounds with structural similarities have been used in dyeing polyester fibers, suggesting potential industrial applications in textile manufacturing (O. Iyun et al., 2015).
Propriétés
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPMGZUQRNJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)



![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)
![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)
![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)
